Cas no 683262-96-6 (4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide)
4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- AKOS024603161
- F1122-0368
- Oprea1_389208
- 683262-96-6
- AB00673358-01
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Benzamide, 4-[(cyclohexylmethylamino)sulfonyl]-N-(5-methyl-4-phenyl-2-thiazolyl)-
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- Inchi: 1S/C24H27N3O3S2/c1-17-22(19-10-6-3-7-11-19)26-24(31-17)27-23(28)20-12-14-21(15-13-20)32(29,30)25-16-18-8-4-2-5-9-18/h3,6-7,10-15,18,25H,2,4-5,8-9,16H2,1H3,(H,26,27,28)
- InChI Key: YNVAHHHBAKHGBF-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=CC=C2)=C(C)S1)(=O)C1=CC=C(S(NCC2CCCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 469.14938408g/mol
- Monoisotopic Mass: 469.14938408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 6.46±0.50(Predicted)
4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1122-0368-2μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-5μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-10μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-20μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-1mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-2mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-3mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-4mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-5mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-0368-10mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
683262-96-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Recent Advances in the Study of 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 683262-96-6)
The compound 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 683262-96-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfamoylbenzamide-thiazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models of disease.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinase pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 683262-96-6 exhibits high affinity for the ATP-binding site of certain tyrosine kinases, which are often dysregulated in cancer. The research highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index. Structural-activity relationship (SAR) studies further revealed that the cyclohexyl and thiazole moieties are critical for maintaining this selectivity.
In addition to its anticancer properties, recent work has explored the compound's potential in treating inflammatory and autoimmune disorders. A preprint available on bioRxiv (2024) reported that 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide effectively suppresses the NF-κB signaling pathway in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory effect was observed at nanomolar concentrations, with minimal cytotoxicity, making it a promising candidate for further development.
Pharmacokinetic studies have also advanced our understanding of this compound. Research published in Drug Metabolism and Disposition (2023) utilized LC-MS/MS to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 683262-96-6 in rodent models. The data indicated good oral bioavailability (~65%) and a half-life suitable for once-daily dosing. Notably, the compound showed limited interaction with major cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions in clinical settings.
Despite these promising findings, challenges remain in the development of 4-cyclohexyl(methyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide as a therapeutic agent. Current research efforts are focused on improving its aqueous solubility and reducing plasma protein binding, which currently limits tissue penetration. Several analogs with modified sulfamoyl groups are under investigation to address these limitations while maintaining the core pharmacophore's activity.
Looking forward, the unique chemical scaffold of 683262-96-6 continues to inspire novel drug discovery efforts. Its dual functionality as both a hydrogen bond donor and acceptor, combined with its rigid yet tunable structure, makes it an attractive starting point for the development of next-generation targeted therapies. Ongoing clinical translation studies will be crucial in determining whether this compound can transition from promising preclinical results to tangible patient benefits in oncology and immunology applications.
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